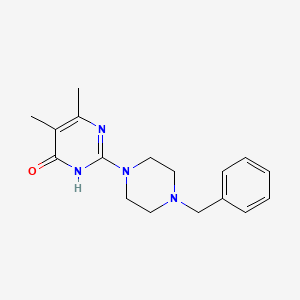
2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound belongs to the class of isoindoline derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The exact mechanism of action of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide is not yet fully understood. However, it is believed that the anti-inflammatory activity of this compound is due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. The anti-cancer activity of this compound may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide has been found to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to have anti-microbial activity against a variety of bacteria and fungi. It has also been found to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide for lab experiments is its versatility. This compound has been found to exhibit a range of biological activities, making it useful for a variety of research applications. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible to researchers.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its potential toxicity, as high doses of this compound have been found to be toxic to cells. Additionally, the exact mechanism of action of this compound is not yet fully understood, which may limit its use in certain research applications.
将来の方向性
There are numerous future directions for research on 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide. One potential area of research is in the development of this compound as a chemotherapy agent for the treatment of breast cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential applications in the fields of medicinal chemistry and drug discovery. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
合成法
The synthesis of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde and malononitrile in the presence of a base to form 2-(4-bromophenyl)-2-methyl-1,3-dinitrile. This intermediate is then treated with ammonium acetate and a reducing agent to yield 2-(4-bromophenyl)-3-aminomethyl-1-isoindolinecarbonitrile. Finally, this compound is reacted with hydrobromic acid to produce the hydrobromide salt of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile.
科学的研究の応用
The potential applications of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide in scientific research are numerous. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been found to exhibit anti-inflammatory properties that may make it useful for the treatment of various inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-cancer activity, particularly against breast cancer cells, and may have potential as a chemotherapy agent.
特性
IUPAC Name |
2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3.BrH/c16-10-5-7-11(8-6-10)19-14(9-17)12-3-1-2-4-13(12)15(19)18;/h1-8,14,18H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRAHFMKLACMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=N)C3=CC=C(C=C3)Br)C#N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5969514.png)
![N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5969524.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5969531.png)
![3-chloro-N-[1-(3-isoxazolyl)ethyl]-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5969537.png)
![3-allyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969540.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5969555.png)
![5-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-3-ethylisoxazole](/img/structure/B5969560.png)
![2-ethyl-8H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-ol](/img/structure/B5969573.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B5969589.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5969609.png)

![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B5969616.png)
![3-(2-chlorobenzyl)-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969624.png)
![N~3~-acetyl-N~1~-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-beta-alaninamide](/img/structure/B5969630.png)